2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide

medicinal chemistry drug design physicochemical properties

2-(Thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide (CAS 1396815-19-2; molecular formula C₁₇H₁₂F₃N₃O₄S; MW 411.36) is a heterocyclic carboxamide belonging to the 2-acylamino-oxazole-4-carboxamide class. Its architecture integrates three pharmacophoric modules: (i) a central 1,3-oxazole-4-carboxamide core, (ii) a 2-position thiophene-3-carboxamido substituent, and (iii) an N-benzyl group bearing a para-trifluoromethoxy (–OCF₃) moiety.

Molecular Formula C17H12F3N3O4S
Molecular Weight 411.36
CAS No. 1396815-19-2
Cat. No. B2524732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide
CAS1396815-19-2
Molecular FormulaC17H12F3N3O4S
Molecular Weight411.36
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)OC(F)(F)F
InChIInChI=1S/C17H12F3N3O4S/c18-17(19,20)27-12-3-1-10(2-4-12)7-21-15(25)13-8-26-16(22-13)23-14(24)11-5-6-28-9-11/h1-6,8-9H,7H2,(H,21,25)(H,22,23,24)
InChIKeyXLZNDBQXAZKUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide: Compound Identity, Scaffold Context, and Procurement-Relevant Classification


2-(Thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide (CAS 1396815-19-2; molecular formula C₁₇H₁₂F₃N₃O₄S; MW 411.36) is a heterocyclic carboxamide belonging to the 2-acylamino-oxazole-4-carboxamide class. Its architecture integrates three pharmacophoric modules: (i) a central 1,3-oxazole-4-carboxamide core, (ii) a 2-position thiophene-3-carboxamido substituent, and (iii) an N-benzyl group bearing a para-trifluoromethoxy (–OCF₃) moiety [1]. The oxazole-4-carboxamide scaffold is recognized as a privileged structure in medicinal chemistry, with validated activity across anticancer, antimicrobial, and anti-inflammatory targets [2]. The 2-acylamino-thiophene-3-carboxamide motif has independently yielded potent FLT3 kinase inhibitors (e.g., TCS 359, IC₅₀ = 42 nM) [3], establishing the broader chemotype's relevance. As of mid-2026, no dedicated primary research paper or patent explicitly disclosing biological data for this specific compound has been identified; it is supplied as a research-grade building block or screening compound by multiple chemical vendors.

Why 2-(Thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide Cannot Be Casually Replaced by an In-Class Analog


Substitution within the 2-acylamino-oxazole-4-carboxamide class is non-trivial because each of the three modular positions independently influences potency, selectivity, and ADME properties. Replacement of the para-trifluoromethoxy (–OCF₃) group on the benzyl moiety with –OCH₃, –Cl, or –H alters the lipophilicity (ΔlogP ≈ +1.0 to +1.5 for –OCF₃ vs –OCH₃), electron-withdrawing character (Hammett σₚ: –OCF₃ = +0.35 vs –OCH₃ = –0.27 vs –Cl = +0.23), and metabolic vulnerability (the –OCF₃ group is resistant to O-demethylation, unlike –OCH₃) [1] [2]. Replacing the thiophene-3-carboxamido group with cyclopropanecarboxamido eliminates the sulfur atom, removing potential sulfur-mediated hydrogen-bonding and polar interactions that influence target recognition. Conversely, changing the oxazole core to isoxazole or thiazole alters the heterocycle electronics and the positioning of the N- and O- atoms, which can fundamentally shift the binding pose. These are not interchangeable substitutions because published SAR within the broader 2-phenyl-oxazole-4-carboxamide apoptosis-inducer series shows that even a single substituent change can shift the EC₅₀ by more than an order of magnitude [3]. For a scientific user procuring this compound as a tool molecule or hit, using an analog with a different substitution pattern risks obtaining activity data that is not attributable to the intended chemical structure.

Quantitative Differentiation Evidence for 2-(Thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide vs. Closest Structural Analogs


Physicochemical Differentiation: Trifluoromethoxy (–OCF₃) vs. Chloro (–Cl), Methoxy (–OCH₃), and Unsubstituted Benzyl Analogs

The para-trifluoromethoxy (–OCF₃) substituent on the N-benzyl ring confers a distinct combination of electronic and lipophilic properties relative to common alternative substituents. Hammett σₚ values place –OCF₃ (+0.35) as an electron-withdrawing group, in contrast to –OCH₃ (–0.27, electron-donating) and closer to –Cl (+0.23), but with significantly different lipophilic contribution (Hansch π: –OCF₃ ≈ +1.04 vs –Cl ≈ +0.71 vs –OCH₃ ≈ –0.02) [1] [2]. The –OCF₃ group is resistant to CYP450-mediated O-dealkylation, a major metabolic liability of the –OCH₃ group [2]. These differences are not measured on the target compound itself due to lack of primary data, but constitute established class-level structure–property relationships directly applicable to the procurement decision.

medicinal chemistry drug design physicochemical properties SAR

Heterocycle Differentiation at the 2-Position: Thiophene-3-carboxamido vs. Cyclopropanecarboxamido vs. Isonicotinamido Analogs

The thiophene-3-carboxamido group at the 2-position of the oxazole ring introduces a sulfur-containing heteroaromatic ring capable of participating in S–π, S–H, and hydrophobic interactions that are absent in the cyclopropanecarboxamido analog (CAS 1351591-43-9) and geometrically distinct from the pyridyl nitrogen of the isonicotinamido analog. In the related 2-acylaminothiophene-3-carboxamide FLT3 inhibitor series, the thiophene ring was shown to occupy a critical hydrophobic pocket, with 2-furyl and 2-phenyl replacements reducing potency [1]. No direct comparative biological data for the target compound vs. these specific analogs are publicly available; the significance of the thiophene-3-carboxamido group is inferred from established SAR in the 2-acylaminothiophene-3-carboxamide kinase inhibitor series [1].

scaffold hopping heterocyclic chemistry kinase inhibitor medicinal chemistry

Oxazole Core vs. Isoxazole Regioisomer Differentiation: Impact on Hydrogen-Bonding Geometry and Metabolic Stability

The 1,3-oxazole core (O and N separated by one carbon) differs from the 1,2-oxazole (isoxazole, O and N adjacent) in ring electronics, dipole moment, and hydrogen-bond acceptor positioning. The oxazole N-3 atom serves as a hydrogen-bond acceptor with a pKₐ of the conjugate acid of ~0.8, whereas isoxazole is less basic (pKₐ ~ –3.0) [1] [2]. In the 2-phenyl-oxazole-4-carboxamide apoptosis inducer series, the oxazole core was essential; replacement with other five-membered heterocycles abolished caspase-3 activation activity [3]. The oxazole ring is also generally more metabolically stable than isoxazole, which can undergo reductive ring opening [2].

bioisosterism heterocycle design oxazole isoxazole metabolic stability

Metabolic Stability Advantage Conferred by the 4-Trifluoromethoxybenzyl Group vs. 4-Methoxybenzyl and 4-Chlorobenzyl Analogs

The 4-trifluoromethoxybenzyl group offers a well-characterized metabolic stability advantage over the 4-methoxybenzyl analog, which is susceptible to CYP450-mediated O-demethylation, and over the 4-chlorobenzyl analog, which can undergo oxidative dechlorination or glutathione conjugation. The OCF₃ group is resistant to O-dealkylation because the C–F bonds are significantly stronger than the C–H bonds of the OCH₃ methyl group [1] [2]. Although no compound-specific microsomal stability data are published for the target compound, the metabolic advantage of OCF₃ over OCH₃ is a well-established class-level principle across multiple medicinal chemistry programs, including the PA-824 antitubercular series where the 4-(trifluoromethoxy)benzyl group conferred >5-fold improvement in in vivo efficacy relative to the parent [3].

ADME metabolic stability drug metabolism CYP450 O-dealkylation

Procurement-Driven Application Scenarios for 2-(Thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide (CAS 1396815-19-2)


Kinase Inhibitor Hit-Finding and Lead Optimization Programs Requiring a 2-Acylamino-Oxazole-4-Carboxamide Scaffold with Optimized Metabolic Stability

The compound's structural homology to validated 2-acylaminothiophene-3-carboxamide FLT3 inhibitors (IC₅₀ = 27–42 nM enzymatic) [1], combined with the 4-OCF₃ benzyl group that provides resistance to CYP450-mediated O-dealkylation [2], makes it a rational choice for kinase inhibitor screening libraries where both target potency and in vivo stability are desired. The oxazole-4-carboxamide core is a demonstrated apoptosis-inducing scaffold [3], further supporting its inclusion in oncology-focused compound collections. Users should prioritize this compound over the 4-OCH₃ benzyl analog when planning downstream in vivo pharmacokinetic studies.

Structure-Activity Relationship (SAR) Studies Investigating the Contribution of the Thiophene-3-Carboxamido Group to Biological Activity

This compound serves as a key probe for SAR studies comparing sulfur-containing (thiophene) vs. carbocyclic (cyclopropanecarboxamido, CAS 1351591-43-9) vs. nitrogen-heteroaryl (isonicotinamido) substituents at the oxazole 2-position. The thiophene ring's ability to engage in S–π interactions, serve as a hydrogen-bond acceptor, and occupy hydrophobic pockets is established in the 2-acylaminothiophene-3-carboxamide kinase inhibitor series [1]. Parallel testing of this compound against its cyclopropanecarboxamido and isonicotinamido analogs enables quantification of the sulfur contribution to target engagement.

Agrochemical Fungicide/Bactericide Discovery Leveraging the Thiophene-Carboxamide-Oxazole Pharmacophore

The thiophene-carboxamide-oxazole hybrid scaffold overlaps with the Bayer CropScience patent landscape (US 12,492,196 B2) describing substituted thiophene carboxamide derivatives as phytopathogenic microorganism control agents [4]. Although the patent focuses on thienyloxazolones rather than oxazole-4-carboxamides, the shared thiophene-carboxamide pharmacophore suggests this compound could serve as a structurally differentiated building block for agrochemical lead generation programs targeting resistant fungal or bacterial strains.

Chemical Biology Tool Compound Development Where Selective Target Engagement Requires a Trifluoromethoxy-Containing Benzyl Group

The 4-trifluoromethoxybenzyl group provides a unique combination of electron-withdrawing character (σₚ = +0.35) and lipophilicity (π ≈ +1.04) that is distinct from –Cl (σₚ = +0.23, π ≈ +0.71) and –OCH₃ (σₚ = –0.27, π ≈ –0.02) [5]. For chemical probe development where substituent-specific target engagement or cellular permeability is critical, this compound offers a defined physicochemical profile that can be quantitatively distinguished from its chloro, methoxy, and unsubstituted benzyl analogs in target engagement assays.

Quote Request

Request a Quote for 2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.